molecular formula C12H10O2 B1198389 2-Naphthylacetic acid CAS No. 581-96-4

2-Naphthylacetic acid

Cat. No.: B1198389
CAS No.: 581-96-4
M. Wt: 186.21 g/mol
InChI Key: VIBOGIYPPWLDTI-UHFFFAOYSA-N
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Description

2-Naphthylacetic acid is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a carboxymethyl group attached to the second position of the naphthalene ring. This compound is known for its applications in plant growth regulation and various scientific research fields.

Scientific Research Applications

2-Naphthylacetic acid is widely used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used as a plant growth regulator, promoting root formation and preventing premature fruit drop.

    Medicine: Research is ongoing into its potential therapeutic applications, including its anti-inflammatory properties.

    Industry: It is used in the production of herbicides and other agricultural chemicals.

Safety and Hazards

2-Naphthylacetic acid is combustible in case of open flame and high heat . Its powder and air can form an explosive mixture . When it reaches a certain concentration, it will explode when it meets Mars . It is decomposed by high heat and releases toxic gases .

Mechanism of Action

Target of Action

2-Naphthylacetic acid (2-NAA) is a synthetic plant hormone in the auxin family . It primarily targets plant cells, where it plays a crucial role in regulating plant growth and development .

Mode of Action

2-NAA interacts with its targets by binding to auxin receptors within the plant cells . This binding triggers a series of cellular responses, including cell elongation, division, and differentiation . It also influences gene expression, leading to changes in the production of various proteins that are essential for plant growth and development .

Biochemical Pathways

The action of 2-NAA affects several biochemical pathways. One of the key pathways influenced by 2-NAA is the auxin signaling pathway . When 2-NAA binds to its receptor, it initiates a cascade of events that lead to the degradation of Aux/IAA proteins, which are repressors of auxin-responsive genes . This allows the transcription of these genes and results in various downstream effects, such as cell growth and tissue differentiation .

Pharmacokinetics

The pharmacokinetics of 2-NAA in plants involves its absorption, distribution, metabolism, and excretion (ADME). After application, 2-NAA is absorbed by plant tissues and is distributed throughout the plant via the vascular system . It is metabolized in plant tissues, and the metabolites are eventually excreted . The bioavailability of 2-NAA depends on several factors, including the method of application, the concentration used, and the specific characteristics of the plant species .

Result of Action

The action of 2-NAA results in various molecular and cellular effects. At the molecular level, it influences the expression of auxin-responsive genes, leading to changes in protein synthesis . At the cellular level, these changes manifest as alterations in cell growth and differentiation, which can affect various aspects of plant development, including root formation, stem elongation, and fruit development .

Action Environment

The action, efficacy, and stability of 2-NAA can be influenced by various environmental factors. For instance, factors such as light, temperature, and pH can affect the absorption and effectiveness of 2-NAA . Additionally, the presence of other plant hormones can also influence the action of 2-NAA, as these hormones can interact synergistically or antagonistically with 2-NAA .

Biochemical Analysis

Biochemical Properties

2-Naphthylacetic acid plays a crucial role in various biochemical reactions, particularly in plant systems. It functions as an auxin, a class of plant hormones that regulate growth and development. The compound interacts with several enzymes and proteins, including auxin-binding proteins and transporters. For instance, this compound binds to the TIR1 receptor, which is part of the SCF (SKP1-CUL1-F-box protein) complex. This interaction leads to the ubiquitination and subsequent degradation of AUX/IAA proteins, which are transcriptional repressors. By promoting the degradation of these repressors, this compound facilitates the activation of auxin-responsive genes, thereby influencing various growth processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes cell elongation, division, and differentiation. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the expression of genes involved in cell wall loosening, which is essential for cell elongation. Additionally, it affects the synthesis of proteins and enzymes that are critical for cell division and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific receptors and proteins within the cell. Upon binding to the TIR1 receptor, this compound promotes the ubiquitination and degradation of AUX/IAA proteins. This degradation releases the repression on auxin-responsive genes, allowing their transcription and subsequent translation into proteins that drive various cellular processes. Furthermore, this compound can modulate the activity of other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), which play a role in stress responses and developmental processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods or under extreme conditions. Studies have shown that this compound can induce rapid changes in gene expression within minutes to hours of application. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in growth patterns and metabolic activity. The stability and degradation of this compound in different experimental setups can influence its efficacy and the observed outcomes .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its potential toxicity and therapeutic applications. At low doses, the compound has been shown to promote growth and development in plants without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including inhibition of growth and induction of stress responses. In animal models, the compound’s effects can vary depending on the species and the administered dose. High doses of this compound can lead to adverse effects such as gastrointestinal disturbances and liver toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an auxin. The compound is metabolized through conjugation with amino acids, sugars, and other molecules, leading to the formation of inactive conjugates that are stored or transported within the plant. Enzymes such as UDP-glucosyltransferases and amino acid conjugases play a role in these metabolic processes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in primary and secondary metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, the compound is transported through the vascular system, primarily via the phloem, to various target tissues. Auxin transporters, such as PIN-FORMED (PIN) proteins and AUXIN RESISTANT 1 (AUX1), facilitate the directional movement of this compound. The compound’s localization and accumulation in specific tissues are essential for its biological activity and the regulation of growth processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be localized to the cytoplasm, nucleus, and other organelles, depending on the cellular context and the presence of targeting signals. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of proteins involved in this compound signaling. These modifications can direct the compound to specific compartments, where it exerts its effects on gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylacetic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation. Another method includes the oxidation of 2-naphthylacetonitrile using potassium permanganate in an alkaline medium.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-naphthylacetonitrile, followed by hydrolysis. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-naphthoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and halogens like bromine for halogenation.

Major Products:

    Oxidation: 2-Naphthoic acid.

    Reduction: 2-Naphthylmethanol.

    Substitution: 2-Nitronaphthylacetic acid, 2-Bromonaphthylacetic acid.

Comparison with Similar Compounds

    1-Naphthylacetic acid: Another naphthalene derivative with similar plant growth regulatory properties but differs in the position of the carboxymethyl group.

    Indole-3-acetic acid: A naturally occurring auxin with a different structural framework but similar biological activity.

Uniqueness: 2-Naphthylacetic acid is unique due to its specific structural configuration, which influences its binding affinity to auxin receptors and its overall efficacy as a plant growth regulator. Its distinct chemical properties also make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOGIYPPWLDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206825
Record name 2-Naphthylacetic acid
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-96-4
Record name 2-Naphthaleneacetic acid
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Record name 2-Naphthylacetic acid
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Record name 2-Naphthylacetic acid
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Record name 2-Naphthylacetic acid
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Record name 2-naphthylacetic acid
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Record name 2-NAPHTHALENEACETIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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